6-chloro-8-iodo-9-methyl-purine
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Overview
Description
6-chloro-8-iodo-9-methyl-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-iodo-9-methyl-purine typically involves the halogenation of purine derivatives. One common method is the chlorination of 9-methylpurine followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in anhydrous solvents like dichloromethane (CH2Cl2) under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-iodo-9-methyl-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido, thiol, or other substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Dehalogenated purine derivatives.
Scientific Research Applications
6-chloro-8-iodo-9-methyl-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Mechanism of Action
The mechanism of action of 6-chloro-8-iodo-9-methyl-purine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. It may also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or RNA polymerase, leading to the inhibition of cell proliferation. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.
8-Iodopurine: Lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.
9-Methylpurine: Lacks the halogen atoms, making it less versatile in coupling reactions
Uniqueness
6-chloro-8-iodo-9-methyl-purine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions.
Properties
Molecular Formula |
C6H4ClIN4 |
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Molecular Weight |
294.48 g/mol |
IUPAC Name |
6-chloro-8-iodo-9-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3 |
InChI Key |
WPSMFQSTHPULFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1I |
Origin of Product |
United States |
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